1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]azetidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13;/h1-3,6H,4-5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMYWPJVYMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidin-2-one Core Formation
A common approach to azetidin-2-one synthesis is the cyclization of β-lactams via acylation and ring closure reactions. For example, chloroacetyl chloride reacts with substituted anilines or phenyl derivatives in the presence of bases like triethylamine to form the azetidin-2-one ring system. This method is well-documented in patent WO2000063168A1 and related literature.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation of amine | Chloroacetyl chloride, triethylamine, dioxane, 0-25°C | Formation of chloro-substituted azetidin-2-one intermediate |
| Cyclization | Reflux or room temperature stirring, 3-12 hours | Azetidin-2-one ring closure |
Introduction of Aminomethyl Group on Phenyl Ring
The aminomethyl substituent at the meta position (3-position) on the phenyl ring can be introduced via:
- Reduction of corresponding nitrile or nitro precursors.
- Substitution reactions on halogenated phenyl azetidinones.
- Reductive amination of aldehyde-functionalized phenyl azetidinones.
In the patent WO2000063168A1, the amination step involves treatment of mesylate intermediates with aqueous ammonia or amines under controlled temperatures (55-60°C) for 12 hours, followed by purification.
Formation of Hydrochloride Salt
The free base azetidin-2-one derivative with aminomethyl substitution is converted to its hydrochloride salt by bubbling hydrogen chloride gas or treating with hydrochloric acid in solvents such as ethanol or methanol at low temperatures (0-10°C), followed by reflux and crystallization to yield the hydrochloride salt with good purity and yield.
Detailed Synthetic Procedure Example (Based on Patent WO2000063168A1)
| Step No. | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of N-protected azetidine intermediate | N-t-butyl-O-trimethylsilylazetidine (2 mol) added portionwise to hydrochloric acid solution at room temperature with stirring; exothermic reaction; extraction with ether to remove silyl ether; aqueous layer basified with NaOH and saturated with K2CO3; extraction with dichloromethane; drying and evaporation to yield white crystalline azetidine intermediate (64% yield). |
| 2 | Conversion to mesylate intermediate | Reaction mixture heated to 55-60°C, stirred for 12 hours; methylene chloride added dropwise; reaction quenched with saturated sodium bicarbonate; organic layer separated, dried over MgSO4; solvent removed to afford crude mesylate. |
| 3 | Amination with aqueous ammonia | Aqueous ammonia (2.29 mol) added; reaction heated at 55-60°C for 12 hours; cooled; extraction with diethyl ether; organic extracts dried and concentrated. |
| 4 | Salt formation | Hydrogen chloride gas bubbled through ethanolic suspension of free base at 0°C for 10 minutes; refluxed for 12 hours; cooled; solid hydrochloride salt collected by filtration and washed to yield pure product (73% yield). |
Alternative Synthetic Routes and Improvements
Multistep Synthesis from Benzylamine Derivatives
A Chinese patent CN111362852A describes preparation of azetidine derivatives via nucleophilic substitution of 1,3-dichloro-2,2-dimethylpropane with benzylamine derivatives in DMF, followed by crystallization and purification. This method may be adapted for the aminomethylphenyl azetidinone by modifying the amine substituent and subsequent functional group transformations.
Summary of Yields and Purification
| Compound/Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Azetidine intermediate | 64 | Extraction, drying, vacuum evaporation | White crystalline solid |
| Mesylate intermediate | Not specified | Organic extraction, drying | Crude intermediate |
| Aminated azetidinone (free base) | Not specified | Extraction, drying | Precursor to salt formation |
| Hydrochloride salt final product | 73 | Filtration, washing, recrystallization | Pure crystalline hydrochloride salt |
Analytical Characterization
The synthesized compounds are typically characterized by:
- Infrared Spectroscopy (IR): Identifies characteristic azetidinone carbonyl (~1680 cm⁻¹), amine N-H, and aromatic C-H stretches.
- Nuclear Magnetic Resonance (NMR): ^1H-NMR confirms aromatic protons, azetidine ring protons, and aminomethyl group signals.
- Elemental Analysis: Confirms empirical formula and purity.
- Melting Point Determination: Confirms crystalline purity and identity.
- Chromatography (TLC, Column): Ensures purity and separation of intermediates.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring Structure Variations
Azetidin-2-one Derivatives
- 3-Chloro-substituted Azetidin-2-one (): Structure: Replaces the aminomethylphenyl group with a chlorine atom. Properties: Chlorine introduces electronegativity, reducing hydrogen-bonding capacity compared to the aminomethyl group. This derivative is synthesized via Schiff base intermediates, highlighting differences in synthetic accessibility . Reactivity: Chloro-substituted azetidinones are less polar but more hydrolytically stable than aminomethyl analogs due to reduced nucleophilic susceptibility.
1-Aminopyrrolidin-2-one Hydrochloride ():
- Structure : Five-membered pyrrolidin-2-one ring instead of azetidin-2-one.
- Molecular weight: 136.58 g/mol .
- Applications: Pyrrolidinones are common in CNS-targeting drugs due to improved blood-brain barrier penetration compared to smaller β-lactams.
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride ():
- Structure: Oxazolidinone ring (five-membered, with oxygen and nitrogen) instead of azetidinone.
- Properties: Oxazolidinones are clinically significant (e.g., linezolid). Molecular weight: 242.70 g/mol .
Functional Group Variations
N-[3-(Aminomethyl)phenyl]acetamide Hydrochloride ():
- Structure: Acetamide backbone instead of azetidinone.
- Properties : Lacks the β-lactam ring, eliminating enzymatic hydrolysis susceptibility. Molecular weight: ~200.67 g/mol .
- Applications : Acetamide derivatives are often explored as kinase inhibitors or anti-inflammatory agents.
1-(4-(Aminomethyl)phenyl)ethanone Hydrochloride ():
Physicochemical and Pharmacological Properties
Key Observations :
- Ring Strain : Azetidin-2-one’s four-membered ring confers higher reactivity but lower stability compared to five-membered analogs.
- Bioactivity: Aminomethylphenyl substitution enhances interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding, contrasting with non-polar chloro or ketone groups.
- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates .
Biological Activity
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its azetidinone core, which is known for various biological activities. The presence of the aminomethyl group on the phenyl ring enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, primarily focusing on:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens.
- Anticancer Effects : Research indicates that derivatives of azetidinones can exhibit anticancer properties, suggesting that this compound may also possess similar activities.
- Antiviral Activity : Some studies have indicated that azetidinone derivatives can inhibit viral replication, highlighting their potential as antiviral agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research has demonstrated that azetidinone compounds can possess significant antimicrobial properties. For instance, a study evaluated the antimicrobial effects of several azetidinones, including this compound, against common bacterial strains. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent.
Anticancer Activity
Azetidinones have been recognized for their anticancer potential. A specific study on azetidinone derivatives revealed that compounds similar to this compound inhibited cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These results indicate the promising anticancer activity of related compounds and suggest further exploration of this specific derivative.
Antiviral Activity
In addition to antibacterial and anticancer properties, there is emerging evidence regarding the antiviral activity of azetidinones. A study highlighted the efficacy of certain azetidinone derivatives against viral infections:
| Virus | EC50 (µM) |
|---|---|
| Influenza A | 8.3 |
| Human Coronavirus | 45 |
This underscores the potential of this compound in antiviral therapy.
Q & A
Q. What are the key physicochemical properties of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride, and how do they influence experimental design?
The compound’s molecular formula is C₁₁H₁₃ClN₂O (Mol. weight: 239.71 g/mol) based on structural analogs . Key properties include:
- Solubility : Hydrochloride salts are typically water-soluble, but slight variations depend on substituents (e.g., 3-(Aminomethyl)benzeneboronic acid HCl is slightly soluble in water ).
- Stability : Azetidinones are prone to hydrolysis under acidic/basic conditions; storage at 4°C in anhydrous environments is recommended .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to [4-(Aminomethyl)piperidine derivatives]) .
Methodological Insight : Pre-experiment solubility screening in DMSO, water, or ethanol is critical for bioavailability studies. Stability assays (e.g., HPLC at varying pH/temperature) ensure compound integrity during storage .
Q. How is this compound synthesized, and what are common impurities?
Synthesis typically involves:
Azetidinone ring formation : Cyclization of β-lactam precursors (e.g., via Staudinger reaction) .
Aminomethylation : Introduction of the aminomethyl group using reductive amination or nucleophilic substitution .
HCl salt formation : Precipitation with HCl gas or concentrated HCl .
Q. Common Impurities :
- Unreacted intermediates (e.g., free amine forms).
- Hydrolysis byproducts (e.g., open-chain carboxylic acids from β-lactam ring cleavage) .
Quality Control : Use NMR (¹H/¹³C) to confirm ring integrity and LC-MS to detect impurities ≥0.1% .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural characterization of azetidinone derivatives?
Crystallographic studies (e.g., monoclinic space groups like P2₁/c) provide definitive bond angles, torsion angles, and hydrogen-bonding networks. For example:
- Analogous hydrochlorides (e.g., 4-MPHP HCl) show Cl⁻ ions interacting with NH₃⁺ groups, stabilizing the crystal lattice .
- Discrepancies between computed (e.g., PubChem) and experimental data (e.g., X-ray diffraction) often arise from solvation effects or protonation states .
Methodological Insight : Pair X-ray crystallography with DFT calculations to validate electronic structures. For unstable crystals, use powder XRD or solid-state NMR .
Q. What strategies mitigate data variability in biological activity assays for this compound?
Variability sources include:
- Solubility differences : Use standardized solvents (e.g., DMSO stocks diluted in PBS) .
- Batch-to-batch purity : Enforce ≥95% purity (via HPLC) and confirm salt stoichiometry (e.g., 1:1 HCl ratio) .
- Target selectivity : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Case Study : ZK824859 HCl (structurally similar) showed inconsistent urokinase inhibition due to residual DMSO; reformulation in saline reduced artifacts .
Q. How do substituents on the azetidinone ring affect pharmacological properties?
- Aminomethyl group : Enhances water solubility and target binding (e.g., CNS penetration via amine transporters) .
- Aromatic substituents : Modulate lipophilicity and metabolic stability. For example, fluorophenyl groups in analogs reduce CYP450-mediated oxidation .
Experimental Design : Perform SAR studies using analogs (e.g., 3-(Aminomethyl)benzeneboronic acid HCl) with systematic substituent variations .
Q. What are the best practices for reconciling conflicting stability data in long-term storage studies?
Contradictions arise from:
- Humidity sensitivity : Hydrochlorides are hygroscopic; store under argon with desiccants .
- Temperature : Degradation rates double per 10°C increase; conduct accelerated stability tests (40°C/75% RH) .
Methodological Insight : Use LC-MS to track degradation products (e.g., lactam hydrolysis) and Karl Fischer titration to monitor moisture uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
